molecular formula C15H12N2O B1497762 8-Methyl-2-phenylquinazolin-4(3H)-one

8-Methyl-2-phenylquinazolin-4(3H)-one

Cat. No.: B1497762
M. Wt: 236.27 g/mol
InChI Key: WLZJEOODSSBWMB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinazolin-4(3H)-one (CAS 29083-93-0) is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It belongs to the quinazolinone class of heterocyclic compounds, which are recognized as a crucial scaffold in medicinal chemistry due to their wide spectrum of biological activities . This specific derivative serves as a key synthetic intermediate for the development of novel chemical entities, particularly in the construction of Schiff's base derivatives for pharmacological screening . Recent scientific investigations highlight its primary research value in the fields of oncology and microbiology. In vitro studies on synthesized derivatives have shown promising anticancer activity against multiple cancer cell lines, with research indicating that the presence of electron-donating groups on the aromatic ring can significantly influence this cytotoxic potency . Concurrently, these derivatives also exhibit antimicrobial properties, positioning this compound as a versatile precursor in the search for new anti-infective agents to address the challenge of drug-resistant pathogens . The mechanism of action for quinazolinone-based compounds is often multi-faceted and can include inhibition of enzymes like dihydrofolate reductase, kinase inhibitory activities, and modulation of tubulin polymerization . Researchers utilize this compound as a foundational building block to explore these and other structure-activity relationships (SAR), aiding in the design of more potent and selective drug candidates . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-methyl-2-phenyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-5-9-12-13(10)16-14(17-15(12)18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZJEOODSSBWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29083-93-0
Record name 8-Methyl-2-phenyl-4(3H)-quinazolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQH9B8LDU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Synthesis of 8-Methyl-2-phenylquinazolin-4(3H)-one

The synthesis of this compound typically involves the condensation of o-aminobenzamide with various aryl or alkyl substituents. Recent studies have demonstrated efficient synthetic routes that utilize environmentally friendly methods, such as using recyclable catalysts and green solvents. For instance, a study reported the use of Brønsted acidic ionic liquids as catalysts, yielding high purity and good yields of the compound while minimizing waste .

Anticancer Activity

This compound has shown promising anticancer properties against various cancer cell lines. In a recent study, derivatives of this compound were evaluated for their cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of the standard drug doxorubicin, suggesting enhanced potency .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHepG218.79
Compound BMCF-720.98
DoxorubicinHepG28.55

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against multi-drug resistant bacteria. A series of quinazolinone derivatives were synthesized and tested for antibacterial activity against strains like Escherichia coli and Streptococcus pyogenes. The results indicated that these compounds exhibited significant antibacterial effects, especially when conjugated with silver nanoparticles, enhancing their efficacy .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli K112 µg/mL
Compound DS. pyogenes15 µg/mL

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into nanocarriers has shown promise in improving the pharmacokinetic profiles of various therapeutic agents .

Chemical Reactions Analysis

Copper-Mediated Cyclization

A copper-catalyzed method enables the synthesis of 8-methyl-2-phenylquinazolin-4(3H)-one analogs. In a representative procedure:

  • Reactants : N-(quinolin-8-yl)benzamide, benzamidine hydrochloride.

  • Conditions : Cu(OAc)₂ (20 mol%), K₂CO₃ (2.0 equiv), DMSO solvent, 120°C.

  • Yield : 76% for a structurally similar 7-methyl-2-phenyl derivative .

Oxidative Coupling with Benzyl Alcohol

A green synthesis protocol uses benzyl alcohol as a benzaldehyde precursor under oxygen atmosphere:

  • Reactants : 2-Aminobenzamide derivatives, benzyl alcohol.

  • Conditions : O₂ oxidant, 130°C, 24 hours.

  • Yield : Up to 84% for 2-phenylquinazolin-4(3H)-ones .

  • Scalability : Achieved 70% yield at 2.0 mmol scale without chromatography .

Base-Promoted Annulation

A Cs₂CO₃-mediated SNAr reaction facilitates quinazolinone formation:

text
**[Procedure](pplx://action/followup)**: 1. Combine 2-fluoro-N-methylbenzamide and benzamide (2.5 equiv). 2. Add Cs₂CO₃ (2.5 equiv) in DMSO. 3. Heat at 135°C for 24 hours. **[Outcome](pplx://action/followup)**: 70% isolated yield of 3-methyl-2-phenylquinazolin-4(3H)-one[10].

Functionalization at the Methyl Group

The 8-methyl group can undergo halogenation or oxidation:

  • Chlorination : POCl₃ with triethylamine converts methyl to chloromethyl derivatives .

  • Oxidation : TBHP (tert-butyl hydroperoxide) in ethanol/water oxidizes methyl to carboxyl groups .

Nucleophilic Substitution at Position 4

The carbonyl group at position 4 participates in nucleophilic reactions:

Reagent Product Conditions
Hydrazine hydrate4-HydrazinylquinazolineEthanol, reflux
Ammonium acetate4-AminoquinazolinePyridine, reflux

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Ionic Liquid Catalysis

Brønsted acidic ionic liquids (e.g., MSPHS@SiO₂) enhance reaction efficiency:

  • Conditions : 30 mol% catalyst, TBHP (2.0 equiv), EtOH:H₂O (1:2), 120°C.

  • Yield : 34.2–92.5% for substituted quinazolinones .

Solvent Optimization

  • Polar aprotic solvents (DMSO, DMF) improve cyclization yields .

  • Mixed solvents (EtOH:H₂O) reduce side reactions in oxidative protocols .

Mechanistic Insights

Key steps in quinazolinone formation include:

  • Oxidative dehydrogenation : Benzyl alcohol → benzaldehyde .

  • Condensation : 2-Aminobenzamide + benzaldehyde → imine intermediate .

  • Cyclization : Intramolecular nucleophilic attack forms the quinazolinone core .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the quinazolinone core significantly impacts melting points, solubility, and spectral properties:

Compound Substituents Melting Point (°C) Key Spectral Data (1H-NMR, δ ppm) Reference
8-Methyl-2-phenylquinazolin-4(3H)-one 8-CH3, 2-Ph 109–111 8.22 (1H, ddd), 7.57–7.41 (m, aromatic), 2.66 (s, CH3)
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH3-Ph) 175 8.43 (1H, s), 7.57–7.62 (m), 3.74 (s, OCH3)
8-Methoxy-2-phenylquinazolin-4(3H)-one 8-OCH3, 2-Ph - Molecular Formula: C15H12N2O2
6-Iodo-2-phenylquinazolin-4(3H)-one 6-I, 2-Ph - Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, I) increase melting points compared to methyl or methoxy substituents .
  • Methoxy groups enhance solubility in polar solvents due to increased polarity .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 8-chloro derivatives) reduces reaction time but requires specialized equipment .
  • Catalyst-free methods align with green chemistry principles, though yields may vary .

Key Observations :

  • Bulky substituents (e.g., naphthyl) enhance antioxidant activity due to radical scavenging .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position of Substitution :

    • Methyl at the 8-position (as in this compound) may sterically hinder interactions with biological targets compared to 6- or 7-substituted analogues .
    • Methoxy groups at the 8-position (e.g., 8-methoxy-2-phenylquinazolin-4(3H)-one) improve solubility but may reduce membrane permeability .
  • Electron Effects: Electron-donating groups (e.g., CH3, OCH3) stabilize the quinazolinone ring, enhancing thermal stability . Electron-withdrawing groups (e.g., Cl, NO2) increase reactivity in electrophilic substitutions but may reduce bioavailability .

Preparation Methods

Copper-Catalyzed Tandem Cyclization Using 2-Bromobenzamides

One of the most effective methods involves a copper-catalyzed tandem reaction starting from 2-bromobenzamides, benzaldehyde, and aqueous ammonia under basic conditions.

Procedure Highlights:

Mechanism: The reaction proceeds via a tandem cyclization where the 2-bromobenzamide undergoes coupling with benzaldehyde and ammonia, facilitated by the copper catalyst and base, forming the quinazolinone ring system.

Yields: Approximately 64% isolated yield under optimized conditions.

Optimization Data:

Entry Catalyst Base Ligand Solvent Temp (°C) Yield (%)
1 Cu(OAc)2 K2CO3 DMSO 100 53
6 CuBr Cs2CO3 DMSO 100 60
11 CuBr Cs2CO3 L-proline DMSO 100 64

Table 1: Optimization for synthesis of 2-phenylquinazolin-4(3H)-one (3a) showing catalyst, base, ligand, solvent, temperature, and yield.

This method was also successfully applied to synthesize 3-methyl-2-phenylquinazolin-4(3H)-one, a close analogue of the target compound, with yields around 68%.

Tandem Cyclization of 2-Halobenzoic Acids with Amidines Using KOH

Another approach involves the tandem cyclization of 2-halobenzoic acids with amidines in the presence of potassium hydroxide (KOH) in DMSO.

Procedure Highlights:

Yields: Up to 94% yield with 2-iodobenzoic acid; lower yields (~61%) with 2-bromobenzoic acid.

Key Observations:

  • No product formation at 40 °C; yield increases significantly with temperature.
  • Optimal yield at 120 °C with 2 equivalents of KOH.
  • Reaction time can be reduced to 12 hours without significant loss in yield.

Representative Data:

Entry Temp (°C) KOH Equiv Time (h) Yield (%)
1 40 2.0 24 0
5 120 2.0 24 94
9 120 2.0 12 92

Table 2: Effect of temperature and time on yield of 2-methylquinazolin-4(3H)-one via tandem cyclization.

This method is notable for its simplicity and high yield, although it uses 2-halobenzoic acids rather than bromobenzamides.

Recyclable Brønsted Acidic Ionic Liquid Catalysis

A green and recyclable catalytic system has been developed using a Brønsted acidic ionic liquid grafted onto silica gel (MSPHS@SiO2) for the synthesis of 2-phenylquinazolin-4(3H)-ones.

Procedure Highlights:

Yields: Range from 34.2% to 92.5% depending on substrate.

Advantages:

  • Catalyst is recyclable, supporting sustainable synthesis.
  • Mild reaction conditions with environmentally benign solvents.
  • Simple recrystallization used for product purification.

This method offers an alternative to metal-catalyzed routes with emphasis on green chemistry principles.

One-Pot Three-Component Domino Reactions

Recent advances include a one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives to yield quinazolin-4(3H)-ones efficiently.

Key Features:

  • High efficiency and straightforward protocol.
  • Domino assembly reaction reduces steps and purification.
  • Potential for diverse substitution patterns on the quinazolinone core.

While specific data on 8-methyl-2-phenylquinazolin-4(3H)-one is limited, this method represents a promising avenue for its synthesis and analogues.

Synthesis from 3-Amino Quinazolinone Intermediates

A recent study synthesized this compound Schiff’s base derivatives starting from 3-amino quinazolinone intermediates.

Highlights:

  • The intermediate 3-amino quinazolinone is prepared first.
  • Subsequent condensation with aldehydes forms Schiff bases.
  • The parent this compound is a key intermediate in this pathway.

This approach is valuable for generating derivatives for biological evaluation but requires prior synthesis of the amino intermediate.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temp (°C) Yield (%) Key Advantages
Copper-Catalyzed Tandem Cyclization 2-Bromobenzamide, benzaldehyde, NH3 CuBr, Cs2CO3, L-proline DMSO 100 ~64 Moderate yield, well-studied
Tandem Cyclization of 2-Halobenzoic Acids 2-Iodobenzoic acid, acetamidine KOH DMSO 120 Up to 94 High yield, simple reagents
Recyclable Brønsted Acidic Ionic Liquid Catalysis Various substituted substrates MSPHS@SiO2, TBHP EtOH:H2O (1:2) 120 34–92.5 Green, recyclable catalyst
One-Pot Three-Component Domino Reaction Arenediazonium salts, nitriles, anilines None specified Various Variable Not specified Efficient, versatile
Schiff Base Synthesis from 3-Amino Intermediate 3-Amino quinazolinone intermediates None specified Various Variable Not specified Useful for derivative synthesis

Research Findings and Notes

  • The copper-catalyzed method is well-optimized for quinazolinone synthesis with detailed reaction conditions and yields reported.
  • Tandem cyclization using KOH and 2-halobenzoic acids achieves very high yields but requires higher temperatures.
  • Green catalysis using ionic liquids supports sustainability goals and offers recyclable catalyst systems.
  • The synthesis of Schiff bases from 3-amino quinazolinone intermediates allows access to biologically active derivatives but is a multi-step process.
  • Recent one-pot methods provide efficient routes but require further exploration for this specific compound.

Q & A

Q. What are the established synthetic methodologies for 8-methyl-2-phenylquinazolin-4(3H)-one and its derivatives?

A three-component condensation reaction involving isatoic anhydride, phenylhydrazine, and ortho esters (e.g., triethyl orthoformate) using KAl(SO₄)₂·12H₂O (alum) as a catalyst is a robust method. This approach yields derivatives in high purity (85–91%) under reflux or microwave irradiation, with characterization via IR, ¹H/¹³C NMR, and mass spectrometry . Alternative methods include copper triflate-catalyzed cyclization for dihydroquinazolinone derivatives .

Q. How is structural confirmation achieved for this compound?

Structural validation combines spectroscopic and crystallographic techniques:

  • Spectroscopy : IR confirms carbonyl stretches (~1640 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 6.6–8.1 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.24–2.63 ppm) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the quinazolinone core and substituent rings (e.g., ~88.8° for phenyl groups) .

Q. What in vitro biological activities have been reported for derivatives of this scaffold?

  • Antimicrobial activity : Derivatives like 3-(phenylamino)-2-ethylquinazolin-4(3H)-one exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant activity : Methaqualone analogues (e.g., 6-iodo-3-phenyl-2-propyl derivatives) show ED₅₀ values <50 mg/kg in mouse models, linked to GABA receptor modulation .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence biological activity?

  • 2-Phenyl vs. 2-alkyl groups : Aryl substituents enhance π-π stacking with target proteins (e.g., antimicrobial activity increases with electron-withdrawing groups like Cl or NO₂) .
  • 3-(Phenylamino) vs. 3-methyl groups : Amino groups improve solubility and hydrogen-bonding interactions, critical for antitumor activity (e.g., IC₅₀ <10 µM against breast cancer cells) .

Q. What computational strategies are used to predict target interactions?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes like dihydrofolate reductase (DHFR). For example, 2-methyl-3-(substituted amino) derivatives show strong affinity (−9.2 kcal/mol) via hydrophobic interactions with Val115 and hydrogen bonds with Asp27 . MD simulations (100 ns) further validate stability in binding pockets .

Q. How can contradictory data in biological assays be resolved?

  • Case example : Discrepancies in antimicrobial activity between studies may arise from differences in bacterial strains (e.g., CLSI standards M2-A4 vs. M7-A5) .
  • Mitigation : Normalize assays using positive controls (e.g., ciprofloxacin for bacteria) and validate via dose-response curves. Cross-test derivatives with matched substituents (e.g., 6-Cl vs. 6-CH₃) to isolate substituent effects .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.1% .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 72.43% vs. observed 72.33% for 4a) .

Q. How are reaction conditions optimized for scale-up?

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time (30 min vs. 130 min) and improves yields by 6–10% .
  • Solvent selection : Ethanol enhances solubility of intermediates, while DMF is avoided due to side reactions with alum catalysts .

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